Product packaging for 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione(Cat. No.:CAS No. 79364-17-3)

1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

Cat. No.: B2650584
CAS No.: 79364-17-3
M. Wt: 155.153
InChI Key: ASUGWWOMVNVWAW-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Attributes of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

A precise understanding of a chemical compound begins with its nomenclature and structure. These foundational elements dictate its reactivity and interactions.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is also commonly referred to as N-(2-Methoxyethyl)maleimide . This latter name highlights its identity as a derivative of maleimide (B117702), the parent compound of the pyrrole-2,5-dione family.

Identifier Type Value
IUPAC Name This compound
Common Name N-(2-Methoxyethyl)maleimide
CAS Number 79364-17-3
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol

The structure of this compound is characterized by two key components: the central pyrrole-2,5-dione ring and the N-substituent.

The pyrrole-2,5-dione ring , or maleimide ring, is a nearly planar, cyclic imide. mdpi.com This planarity is a result of the sp² hybridization of the atoms within the ring. The ring contains two carbonyl groups adjacent to the nitrogen atom and a carbon-carbon double bond. This arrangement makes the double bond electron-deficient and, consequently, highly reactive towards certain nucleophiles.

The N-substituent is a 2-methoxyethyl group (-CH₂CH₂OCH₃). This substituent is attached to the nitrogen atom of the pyrrole-2,5-dione ring. The presence of the ether linkage (-O-) in this alkyl chain introduces flexibility and polarity compared to a simple alkyl group. This can influence the compound's solubility in various solvents and its conformational behavior.

Significance of Maleimide Derivatives in Modern Chemical Research

The maleimide functional group is a cornerstone in various areas of chemical research due to its predictable and efficient reactivity. mdpi.com

Maleimides are powerful electrophilic synthons, meaning they act as electron-pair acceptors in chemical reactions. Their reactivity is dominated by the electron-poor carbon-carbon double bond. This makes them excellent substrates for two major classes of reactions:

Michael Addition: Maleimides readily undergo Michael addition reactions, particularly with soft nucleophiles like thiols. This reaction is highly efficient and selective, especially in the physiological pH range of 6.5-7.5, where it proceeds much faster with thiols than with amines. tocris.com This thiol-maleimide conjugation is a cornerstone of bioconjugation, used for labeling proteins and other biomolecules at cysteine residues. tocris.com

Diels-Alder Reactions: The double bond in the maleimide ring is a potent dienophile ("diene-loving"), making it an ideal partner for Diels-Alder reactions. nih.gov This [4+2] cycloaddition reaction is a powerful tool for constructing complex six-membered rings and has been widely used in the synthesis of natural products and novel materials. nih.gov

In organic synthesis , N-substituted maleimides are versatile building blocks for the creation of more complex heterocyclic compounds. organic-chemistry.org A variety of synthetic methods have been developed to produce polysubstituted maleimide derivatives. organic-chemistry.org

In materials science , maleimide-containing monomers are used to develop high-performance polymers. researchgate.net These polymers often exhibit high thermal stability. The reactivity of the maleimide group is also harnessed to create cross-linked networks in thermosetting resins and hydrogels. researchgate.net Furthermore, the reversible nature of the Diels-Alder reaction with maleimides has been exploited to create self-healing materials. researchgate.net Maleimide derivatives have also been studied for their potential use in modifying polyethylene (B3416737) for applications such as high-voltage cable insulation. nih.gov

Research Trajectory and Importance of Alkoxyethyl Maleimides

The research trajectory for maleimide derivatives has involved the synthesis of a vast number of N-substituted analogues to fine-tune their properties for specific applications. The introduction of an alkoxyethyl group, such as the 2-methoxyethyl substituent, is a strategic modification.

The inclusion of an ether linkage in the N-substituent can enhance the solubility of the maleimide in aqueous and polar organic solvents. This is particularly important in the field of bioconjugation, where reactions are often carried out in biological buffers. tocris.com The related compound, N-(2-hydroxyethyl)maleimide, is used in the synthesis of oligoester resins and polyurethane-imides, showcasing the utility of the ethyl-linker with a terminal functional group. researchgate.netsigmaaldrich.com

The alkoxyethyl group provides a flexible, non-reactive spacer that separates the reactive maleimide core from another part of a larger molecule. This can be advantageous in the design of cross-linkers or in situations where steric hindrance around the reactive site needs to be minimized. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure is emblematic of the rational design approach used to create maleimide derivatives with tailored properties for advanced applications in synthesis, materials, and biotechnology.

Overview of Prior Research on Related Maleimide Derivatives

Research into N-substituted maleimide derivatives is extensive, driven by their broad utility as building blocks and functional monomers. edufixers.comacs.org The synthesis of these compounds typically involves the condensation of maleic anhydride (B1165640) with a primary amine to form an intermediate maleamic acid, which is subsequently cyclized via dehydration to yield the final maleimide product. edufixers.comacs.org

The chemical behavior of maleimides is dominated by the electrophilicity of their double bond, making them valuable reagents in several key areas:

Bioconjugation: Maleimides are widely used in protein chemistry for their exceptionally fast and highly selective reaction with the thiol groups of cysteine residues. researchgate.netresearchgate.net This reaction proceeds via a Michael addition to form a stable thioether bond, enabling the site-specific labeling of proteins with fluorescent dyes, polyethylene glycol (PEG) chains, or therapeutic agents. wikipedia.org

Polymer Science: In materials science, maleimide derivatives are employed as monomers for producing polymers with high thermal stability. edufixers.com They can undergo both homo-polymerization and co-polymerization with electron-donor monomers like styrene (B11656). specificpolymers.com Bismaleimides, which contain two maleimide units, act as crosslinking agents to create robust thermoset resins. researchgate.net Furthermore, the dienophilic nature of the maleimide group is exploited in Diels-Alder reactions with dienes such as furan (B31954) to create thermoreversible crosslinks, leading to the development of self-healing polymers. specificpolymers.com

Organic Synthesis: As versatile building blocks, maleimides participate in various cycloaddition reactions and are used as intermediates in the synthesis of more complex molecules and pharmacologically active compounds. researchgate.netmdpi.com

Studies on various N-substituted derivatives have shown how the substituent dictates the compound's application. For instance, N-phenylmaleimides have been investigated for their biological activities, while derivatives like N-(2-Hydroxyethyl)maleimide introduce a hydroxyl group that can be used for further chemical modification or to influence polymer properties. ucl.ac.besigmaaldrich.com

Rationale for Dedicated Study of this compound

The specific structural features of this compound provide a clear rationale for its dedicated study. The focus on this molecule stems from the unique properties imparted by the N-substituted 2-methoxyethyl group, which combines polarity with chemical stability.

The primary motivations for investigating this compound include:

Modulation of Physicochemical Properties: The ether linkage in the 2-methoxyethyl side chain introduces polarity and hydrogen bond accepting capability, which can enhance solubility in a wider range of organic solvents compared to simple alkyl-substituted maleimides. This improved solubility is advantageous for homogeneous reaction conditions in both synthesis and polymerization. Unlike the related N-(2-hydroxyethyl)maleimide, the methoxy (B1213986) group is chemically inert to many reagents, preventing it from participating in undesired side reactions where the hydroxyl group might otherwise react. sigmaaldrich.com

Tuning Polymer Characteristics: When used as a monomer or co-monomer in polymerization, the flexible 2-methoxyethyl side chain is expected to influence the properties of the resulting polymer. It can act as an internal plasticizer, lowering the glass transition temperature (Tg) and increasing the flexibility of the polymer backbone compared to polymers made from maleimides with rigid N-aryl or short N-alkyl substituents. This feature is desirable for applications requiring materials that are less brittle.

Controlled Reactivity: The electronic nature of the N-substituent can subtly influence the reactivity of the maleimide double bond. The electron-withdrawing character of the ether oxygen may impact the kinetics of its reactions, such as Michael additions or Diels-Alder cycloadditions. A detailed study would quantify these effects, allowing for more precise control in applications like bioconjugation or the synthesis of functional materials. The increasing availability of diverse maleimide derivatives is crucial for expanding the toolkit for creating functional RAFT (Reversible Addition-Fragmentation chain Transfer) agents used in polymer chemistry. rsc.org

In essence, this compound represents a strategic molecular design. It combines the well-established and highly useful reactivity of the maleimide core with a side chain that offers a balance of polarity, flexibility, and chemical stability, making it a promising candidate for developing advanced polymers and bioconjugates with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B2650584 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione CAS No. 79364-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGWWOMVNVWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 2 Methoxy Ethyl Pyrrole 2,5 Dione

Established Synthetic Routes for Pyrrole-2,5-dione Ring Formation

The construction of the pyrrole-2,5-dione core is most commonly achieved through two principal strategies: the direct cyclocondensation of maleic anhydride (B1165640) with primary amines and the functionalization of pre-existing maleimide (B117702) structures.

Cyclocondensation Reactions of Maleic Anhydride with Primary Amines

The most prevalent and straightforward method for synthesizing N-substituted maleimides is the two-step, one-pot reaction between maleic anhydride and a primary amine. mdpi.comorgsyn.org This reaction proceeds via an initial acylation to form an intermediate maleamic acid, which is subsequently cyclized through dehydration to yield the desired N-substituted maleimide.

The first step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of maleic anhydride, leading to the ring-opening of the anhydride and the formation of the corresponding N-substituted maleamic acid. mdpi.com This initial reaction is typically rapid and exothermic. The subsequent and often rate-limiting step is the dehydrative cyclization of the maleamic acid intermediate. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically sodium acetate (B1210297). orgsyn.orgtandfonline.com The acetic anhydride serves to remove the water molecule formed during the ring closure, driving the equilibrium towards the formation of the maleimide.

Functionalization of Precursor Molecules

An alternative strategy involves the modification of a pre-formed maleimide ring. This can be achieved through various reactions, such as N-alkylation of maleimide itself or a protected form of maleimide. For instance, maleimide can be reacted with an appropriate alkyl halide in the presence of a base to introduce the desired N-substituent. researchgate.net

Another approach within this category is the Mitsunobu reaction, where maleimide is reacted with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate to form the N-substituted maleimide. This method is particularly useful for introducing sterically hindered or functionalized alkyl groups. ucl.ac.be

Targeted Synthesis of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione

The synthesis of the specific compound, this compound, follows the general principles outlined above, with a focus on the selection of the appropriate precursor and the fine-tuning of reaction parameters to maximize efficiency.

Precursor Selection and Preparation (e.g., 2-Methoxyethylamine)

The key precursor for the synthesis of this compound is the primary amine, 2-methoxyethylamine (B85606). This commercially available reagent provides the N-(2-methoxyethyl) moiety of the target molecule. The selection of high-purity 2-methoxyethylamine is crucial for achieving a clean reaction and high yield of the final product.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the dehydrating agent and catalyst.

For the initial formation of the maleamic acid intermediate, a variety of aprotic solvents can be employed, with the choice often influencing the ease of isolation of the intermediate. The subsequent cyclization step is typically the focus of optimization efforts. The use of acetic anhydride with sodium acetate is a classic and effective combination. tandfonline.com The reaction temperature is carefully controlled to ensure complete cyclization while minimizing potential side reactions.

Below is a data table summarizing the impact of various reaction conditions on the synthesis of N-substituted maleimides, providing insights into potential optimization strategies for this compound.

SolventDehydrating Agent/CatalystTemperature (°C)Reaction TimeYield (%)Observations
TolueneAcetic Anhydride/Sodium Acetate1102-4 hGood to ExcellentAzeotropic removal of water can drive the reaction to completion.
Acetic Anhydride (solvent and reagent)Sodium Acetate90-1001-2 hHighEfficient cyclization, but requires careful work-up to remove excess acetic anhydride. tandfonline.com
Dimethylformamide (DMF)Dicyclohexylcarbodiimide (DCC)Room Temperature12-24 hVariableMilder conditions, but DCC and its urea (B33335) byproduct can complicate purification.
None (Solvent-free)Acetic Anhydride/Sodium Acetate90 (Microwave)30 s~73%Significant reduction in reaction time with comparable yield. tandfonline.com

Advanced Synthetic Techniques in Pyrrole-2,5-dione Chemistry

Recent advancements in synthetic organic chemistry have introduced novel techniques that offer advantages in terms of efficiency, sustainability, and scope for the synthesis of pyrrole-2,5-diones.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of N-substituted maleimides. numberanalytics.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. tandfonline.comnih.gov For the cyclization of maleamic acids, microwave-assisted synthesis in the presence of acetic anhydride has been shown to be highly effective. nih.gov This technique is particularly beneficial for high-throughput synthesis and library generation.

Catalytic Methods: The development of novel catalytic systems offers greener and more efficient alternatives to traditional stoichiometric reagents. For instance, various Lewis and Brønsted acids have been explored as catalysts for the cyclization of maleamic acids. organic-chemistry.org These catalysts can offer milder reaction conditions and easier work-up procedures.

Flow Chemistry: Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. The synthesis of N-substituted maleimides can be adapted to a flow process, where the reactants are continuously pumped through a heated reactor. This allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) provides a powerful platform for the preparation of libraries of compounds. N-substituted maleimides can be synthesized on a solid support, which facilitates purification as excess reagents and byproducts can be simply washed away. This methodology is particularly advantageous for the combinatorial synthesis of diverse maleimide derivatives.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. rsc.orgnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like N-substituted maleimides. researchgate.net The application of microwave irradiation can dramatically reduce the time required for the cyclization of the maleamic acid intermediate. tandfonline.comurfu.ru

In a typical procedure analogous to the synthesis of other N-substituted maleimides, the precursor, N-(2-methoxyethyl)maleamic acid, would be treated with a dehydrating agent such as acetic anhydride. tandfonline.com Under conventional heating, this reaction might take several hours. tandfonline.com However, with microwave irradiation, similar reactions have been completed in a matter of minutes, demonstrating the efficiency of this approach. rsc.org The uniform heating provided by microwaves can minimize the formation of by-products that may occur with traditional heating methods. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Substituted Maleimides (Illustrative Data)

N-SubstituentMethodReaction TimeYieldReference
2-Acetoxy-ethylConventional Heating2 hours65% tandfonline.com
PhenylMicrowave IrradiationMinutesHigh tandfonline.com
Various Aryl GroupsMicrowave Irradiation10-16 minutesGood to Excellent rsc.org

Catalytic Methodologies for N-Alkylation and Cyclization

Catalysis plays a crucial role in the synthesis of this compound, both in the initial N-alkylation step and the subsequent cyclization. The classical method for the cyclization of the maleamic acid intermediate involves using a stoichiometric amount of acetic anhydride with a catalytic amount of sodium acetate. mdpi.com

More advanced catalytic systems have also been developed for N-alkylation reactions of imides. Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to be effective in promoting the N-alkylation of various imides under solvent-free conditions, which is an environmentally friendly approach. researchgate.net While this method typically applies to the alkylation of a pre-existing imide ring, the principles can be relevant for alternative synthetic routes.

Furthermore, transition metal catalysts, including iridium and ruthenium complexes, have been successfully employed for the N-alkylation of amines with alcohols. bath.ac.uknih.gov This "borrowing hydrogen" methodology provides a clean and efficient route for forming C-N bonds. bath.ac.uk In a potential synthetic pathway, such a catalyst could facilitate the reaction between maleimide and 2-methoxyethanol, although the more common route remains the reaction with 2-methoxyethylamine.

The cyclization step itself can be considered an acid-catalyzed dehydration. While strong acids can be used, the combination of acetic anhydride and a base like sodium acetate or triethylamine (B128534) is standard. A three-step procedure involving the Diels-Alder protection of maleic anhydride with furan (B31954), followed by imide formation and a retro-Diels-Alder reaction, offers a mild and high-yield method for synthesizing N-substituted maleimides without the need for harsh catalysts. mostwiedzy.plresearchgate.net

Derivatization Strategies for Structural Modification of this compound

Structural modification of this compound can be approached by targeting either the N-substituent side chain or the pyrrole-2,5-dione ring system. These modifications are crucial for fine-tuning the compound's chemical properties for various applications.

Modification of the Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers several avenues for chemical modification. One key strategy involves the cleavage of the methyl ether to unmask a hydroxyl group, converting the compound to N-(2-hydroxyethyl)maleimide. This precursor is a versatile platform for further functionalization. researchgate.netsci-hub.se

The resulting hydroxyl group can be subjected to a variety of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Alkylation to introduce different alkoxy groups.

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, creating new reactive handles on the molecule.

Conversely, the synthesis of this compound can be seen as a derivatization of N-(2-hydroxyethyl)maleimide via O-methylation. sci-hub.se This reaction highlights the accessibility of the side chain's terminal group for chemical alteration. The 2'-methoxyethyl (MOE) group itself is noted for its specific properties in other chemical contexts, such as in the modification of siRNAs. nih.gov

Functionalization of the Pyrrole-2,5-dione Ring System (e.g., 3,4-substitution)

The pyrrole-2,5-dione (maleimide) ring is a highly reactive system, with the carbon-carbon double bond being the primary site for functionalization. cd-bioparticles.com

Key reactions involving the maleimide ring include:

Michael Addition: The double bond is a potent Michael acceptor, readily reacting with nucleophiles, most notably thiols from cysteine residues in proteins. cd-bioparticles.comnih.gov This high reactivity and selectivity form the basis of many bioconjugation techniques. nih.gov

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes like furan or anthracene. mdpi.com This reaction is often used as a reversible protection strategy for the maleimide double bond during other synthetic transformations. nih.gov

Substitution at the 3 and 4 positions: The hydrogen atoms on the maleimide ring are not readily substituted, so functionalization at these positions typically involves starting with a substituted maleic anhydride. For example, 2,3-dimethylmaleic anhydride can be used to synthesize 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com This approach allows for the introduction of various substituents onto the ring system, thereby altering its steric and electronic properties.

C-H Functionalization: Modern synthetic methods have enabled the direct C-H functionalization of related N-substituted pyrrole (B145914) systems using rhodium catalysts, offering a pathway to introduce aryl or other groups at positions adjacent to the nitrogen atom. nih.govresearchgate.net

Table 2: Key Reactions for Functionalization of the Pyrrole-2,5-dione Ring

Reaction TypeReagent/CatalystPosition of FunctionalizationPrimary UseReference
Michael AdditionThiols (e.g., Cysteine)C=C double bondBioconjugation cd-bioparticles.com
Diels-Alder CycloadditionDienes (e.g., Furan)C=C double bondProtecting group mdpi.comnih.gov
Substitution via PrecursorSubstituted Maleic Anhydride3 and 4 positionsCore structure modification mdpi.com
C-H FunctionalizationRhodium catalystsPosition α to NitrogenDirect core functionalization nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 2 Methoxy Ethyl Pyrrole 2,5 Dione

Intrinsic Electrophilicity of the Pyrrole-2,5-dione Core

The reactivity of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione is fundamentally governed by the electrophilic nature of its maleimide (B117702) ring system.

The pyrrole-2,5-dione ring, the core of the maleimide structure, is inherently electron-deficient. ontosight.ai This electron deficiency arises from the presence of two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond. This conjugation pulls electron density away from the double bond, rendering it highly electrophilic and susceptible to nucleophilic attack. nih.gov This activation of the double bond is a key feature of maleimide chemistry and is the basis for its utility in various chemical transformations, most notably Michael addition reactions. nih.gov The planarity and ring strain of the maleimide molecule further contribute to its high reactivity. ontosight.ai

The general reactivity of the maleimide double bond can be influenced by various factors. For instance, computational studies using density functional theory (DFT) have shown that a low HOMO-LUMO energy gap in pyrrole-2,5-dione analogs corresponds to higher reactivity. researchgate.net

The substituent attached to the nitrogen atom of the pyrrole-2,5-dione ring plays a crucial role in modulating the electrophilic character of the double bond. The electronic properties of this N-substituent can either enhance or diminish the reactivity of the maleimide. vcu.edu

Electron-withdrawing groups on the nitrogen atom generally increase the electrophilicity of the maleimide ring, leading to faster reaction rates in nucleophilic additions. vcu.eduudel.edu

Electron-donating groups tend to decrease the electrophilicity, resulting in slower reaction rates.

The following table summarizes the qualitative effect of different N-substituents on the electrophilicity of the maleimide core.

N-SubstituentElectronic EffectExpected Impact on Electrophilicity
PhenylElectron-withdrawing (resonance)Increase
EthylElectron-donating (inductive)Decrease
2-Methoxy-ethylWeakly electron-withdrawing (inductive)Slight Increase/Neutral
Carbamyl (-CONH₂)Electron-withdrawingIncrease

This table is a generalized representation based on established principles of organic chemistry. vcu.eduudel.edu

Nucleophilic Addition Reactions

The activated double bond of the pyrrole-2,5-dione core makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. nih.govnih.gov

Among the most important reactions of this compound are Michael additions with thiol-containing compounds. ontosight.airsc.org This reaction, often referred to as thiol-maleimide "click" chemistry, is highly efficient and specific, forming a stable thioether bond. nih.govcolab.ws The reaction proceeds via the attack of a thiolate anion on one of the carbons of the double bond. rsc.org

This reaction is widely used for labeling proteins and peptides at cysteine residues. ontosight.ai The reaction is typically rapid and can be performed under mild, often physiological, conditions. bachem.com

The kinetics of the thiol-maleimide reaction are influenced by several factors, including the pH of the medium, the pKa of the thiol, the solvent, and the presence of initiators. rsc.orgnih.gov The reaction rate is generally faster at higher pH values where the concentration of the more nucleophilic thiolate anion is higher. nih.govnih.gov

Computational and experimental studies have shown that the reaction can proceed through different mechanisms (base-initiated, nucleophile-initiated, or ion pair-initiated) depending on the specific conditions. rsc.org The choice of solvent and initiator can significantly alter the reaction pathway and kinetics. rsc.org

The table below presents factors that influence the kinetics of the thiol-maleimide reaction, based on studies of various N-substituted maleimides.

FactorInfluence on Reaction RateRationale
pH Increases with increasing pHHigher concentration of nucleophilic thiolate anion
Thiol pKa Decreases with increasing pKaThiols with lower pKa form thiolates more readily
Solvent Varies; protic solvents often favor the reactionSolvent polarity and ability to stabilize transition states
Initiator/Catalyst Bases (e.g., triethylamine) or nucleophiles can accelerate the reactionPromotes the formation of the thiolate anion

Data compiled from various kinetic studies on thiol-maleimide reactions. udel.edursc.orgnih.gov

The reaction is thermodynamically favorable, leading to the formation of a stable succinimide (B58015) thioether. acs.org However, it has been shown that under certain conditions, particularly in the presence of excess thiols, the reaction can be reversible through a retro-Michael reaction. acs.orgnih.gov The stability of the resulting adduct is also dependent on the N-substituent of the maleimide. udel.edu

The Michael addition of a thiol to the double bond of an N-substituted maleimide is highly regioselective, with the nucleophilic sulfur atom adding exclusively to the carbon-carbon double bond to form a thioether linkage. nih.govresearchgate.net

When the thiol nucleophile is chiral (e.g., cysteine), the addition to the prochiral maleimide ring results in the formation of a new stereocenter. This can lead to the formation of a mixture of diastereomers. nih.govnih.gov The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the reactants. idc-online.com In some cases, the formation of one diastereomer may be favored over the other. Furthermore, intramolecular reactions can occur if the nucleophile contains other reactive groups, such as the N-terminal amine of a cysteine residue, which can lead to rearrangement products like thiazines. bachem.comnih.gov

Reactions with Amine and Other Heteroatom Nucleophiles

The electrophilic nature of the double bond in this compound facilitates reactions with a range of nucleophiles, most notably those containing sulfur and nitrogen heteroatoms. These reactions typically proceed via a Michael-type conjugate addition mechanism.

Amines also react with the maleimide double bond, although the reaction is generally slower than with thiols. nih.govresearchgate.net The reaction of an amine with the maleimide can lead to the formation of an aminomaleimide product. nih.gov In the context of bioconjugation involving N-terminal cysteine peptides, the primary amine of the N-terminus can induce a rearrangement of the initially formed thiosuccinimide adduct into a more stable six-membered thiazine (B8601807) structure. nih.gov The rate of this rearrangement is influenced by factors such as pH and the structure of adjacent amino acids. nih.gov

The comparative reactivity of different nucleophiles with maleimides allows for selective and sequential conjugations. For instance, the significant kinetic difference between the reaction rates of thiols and other nucleophiles like amines enables chemoselective modifications. researchgate.net

NucleophileReaction TypeProductKey Characteristics
Thiol (-SH)Michael AdditionThiosuccinimideRapid and highly specific at pH 6.5-7.5; widely used in bioconjugation. nih.gov
Amine (-NH₂)Michael AdditionAminosuccinimideGenerally slower than thiol addition; can lead to rearrangements in specific contexts. nih.govnih.gov

Cycloaddition Reactions

The electron-poor double bond of the maleimide moiety makes this compound an excellent participant in various pericyclic reactions, particularly cycloadditions where it acts as the electron-deficient component.

This compound is a potent dienophile for [4+2] Diels-Alder cycloaddition reactions. nih.gov It readily reacts with electron-rich conjugated dienes, such as furan (B31954) and cyclopentadiene, to form bicyclic adducts. researchgate.net These reactions are often thermally reversible, a property that is exploited in the development of self-healing materials and dynamic covalent networks. rsc.orgmdpi.com

The reaction between a furan derivative (the diene) and a maleimide (the dienophile) typically yields a mixture of endo and exo diastereomeric adducts. rsc.org The ratio of these isomers is influenced by reaction parameters such as temperature, solvent, and the specific substituents on both the diene and dienophile. rsc.orgresearchgate.net The endo adduct is often the kinetically favored product, but the retro-Diels-Alder reaction can lead to isomerization to the more thermodynamically stable exo adduct. rsc.org The reversibility of this reaction is a key feature; the forward reaction is favored at lower temperatures, while the reverse (retro-Diels-Alder) reaction is induced by heating. mdpi.com This dynamic behavior allows for the creation of thermoreversible polymer networks. researchgate.net The use of water as a solvent can significantly enhance the reaction rate. researchgate.net

DieneReaction ConditionsProductKey Features
Furan DerivativesMild temperaturesendo/exo Bicyclic AdductsThermally reversible; forms dynamic covalent bonds. rsc.orgrsc.org
CyclopentadieneRoom TemperatureBicyclic AdductWell-documented reaction for forming stable adducts. researchgate.net

Beyond the Diels-Alder reaction, the maleimide moiety can participate in other types of cycloadditions. Photochemical [2+2] cycloadditions with alkenes represent a significant class of such reactions, yielding cyclobutane (B1203170) derivatives. nih.gov The reactivity in these photocycloadditions is notably different between N-alkyl and N-aryl substituted maleimides. N-alkyl maleimides, such as this compound, can react with alkenes under UV irradiation (e.g., 370 nm) without an external photocatalyst. nih.govresearchgate.net In contrast, N-aryl maleimides often require a photosensitizer to proceed efficiently. nih.gov

The [2+2+2] cycloaddition is another powerful, atom-efficient reaction for synthesizing six-membered rings. This process, typically catalyzed by transition metals, can involve the combination of the maleimide double bond with two alkyne units to construct complex carbo- and heterocyclic systems. rsc.org

Polymerization Mechanisms Involving the Maleimide Moiety

The carbon-carbon double bond of this compound can undergo addition polymerization, leading to polymers with the maleimide ring as a repeating unit in the backbone. These polymers are known for their high thermal stability. tsijournals.com

This compound can be homopolymerized or copolymerized with various vinyl monomers via free radical polymerization, typically initiated by thermal initiators like azobisisobutyronitrile (AIBN). tsijournals.com The incorporation of the maleimide moiety into polymer chains enhances their thermal properties. tsijournals.com

Copolymerization of N-substituted maleimides with electron-donating monomers like styrene (B11656) often leads to alternating copolymers due to the formation of a charge-transfer complex between the electron-poor maleimide and the electron-rich comonomer. mdpi.com This controlled sequence can impart specific properties to the resulting material. The molecular weight of these copolymers can be regulated by using chain transfer agents. mdpi.com

To synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. mdpi.com These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to N-substituted maleimides.

ATRP utilizes a transition metal complex (e.g., copper or nickel-based) to reversibly activate and deactivate the growing polymer chain, allowing for controlled growth. cmu.edu RAFT polymerization achieves control through a chain transfer agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. nih.govresearchgate.net These techniques enable the synthesis of complex polymer architectures such as block copolymers and star polymers containing the maleimide unit, which are valuable for advanced material applications. researchgate.net

Polymerization TechniqueKey FeaturesResulting Polymer Characteristics
Free Radical PolymerizationSimple, uses thermal initiators (e.g., AIBN). tsijournals.comHigh molecular weight, broad molecular weight distribution, good thermal stability. tsijournals.commdpi.com
Atom Transfer Radical Polymerization (ATRP)Uses a transition metal catalyst for reversible activation. cmu.eduControlled molecular weight, narrow molecular weight distribution, well-defined architecture. mdpi.com
Reversible Addition-Fragmentation chain-Transfer (RAFT)Mediated by a thiocarbonylthio chain transfer agent. researchgate.netControlled molecular weight, narrow molecular weight distribution, applicable to a wide range of monomers. mdpi.comnih.gov

Redox Chemistry of the Pyrrole-2,5-dione Scaffold and its Functional Groups

The redox chemistry of the pyrrole-2,5-dione scaffold, the core structure of this compound, is a critical aspect of its reactivity profile. The electron-deficient nature of the α,β-unsaturated carbonyl system within the maleimide ring makes it susceptible to reduction, while the pyrrole (B145914) ring and its substituents can undergo oxidative transformations under specific conditions.

Reduction Pathways

The primary reduction pathway for N-substituted maleimides, such as this compound, involves the saturation of the carbon-carbon double bond within the pyrrole-2,5-dione ring to form the corresponding succinimide derivative. Electrochemical methods have been instrumental in elucidating these reduction mechanisms.

The electrochemical cathodic reduction of maleimides is a well-studied process that demonstrates chemoselectivity. This reduction of the cyclic C=C bond to form a succinimide can be achieved in the presence of other reducible functional groups like alkenes, alkynes, and benzyl (B1604629) groups. The efficiency and mechanism of this reduction are highly dependent on the pH of the reaction medium.

In acidic conditions (pH < 7), a two-electron reduction process is typically observed. This process leads directly to the formation of the corresponding succinimide. The reaction proceeds through the addition of two protons and two electrons across the double bond of the maleimide ring.

Conversely, at neutral to moderately alkaline pH (7–10), the reduction mechanism shifts to a stepwise one-electron reduction. This pathway often results in the formation of dimerized products. At even higher pH values (pH > 10), hydrolysis of the maleimide ring becomes a significant competing reaction.

The reduction potential of N-substituted maleimides is influenced by the nature of the substituent on the nitrogen atom as well as any substituents on the carbon-carbon double bond. Studies on various N-alkyl maleimides provide insight into the potentials at which these reductions occur.

CompoundpHOnset Reduction Potential (V vs. SCE)
N-allyl maleimide0-0.6
N-allyl maleimide2-0.6
N-allyl maleimide4-0.8
N-propargyl maleimide0-0.6
N-propargyl maleimide4-0.8

This interactive table presents the onset reduction potentials for representative N-alkyl maleimides at various pH levels, as determined by rotating disc electrode voltammetry.

Mechanistic studies, supported by DFT calculations, suggest that the stereoselectivity of the reduction of substituted maleimides can be attributed to a solution process involving an acid-catalyzed tautomerization of a half-enol intermediate.

Oxidation Pathways

The oxidation of the pyrrole-2,5-dione scaffold is less commonly explored than its reduction, with much of the available research focusing on the oxidation of maleimide-thiol adducts rather than the maleimide ring itself. However, the pyrrole ring system can undergo oxidation under certain chemical and electrochemical conditions.

The anodic oxidation of pyrrole and its derivatives can lead to a variety of products, often resulting in polymerization or the formation of oxygenated species such as pyrrolin-2-ones. The specific outcome of the oxidation is dependent on the reaction conditions, including the solvent, electrolyte, and the presence of any substituents on the pyrrole ring. For N-substituted maleimides, the electron-withdrawing nature of the two carbonyl groups makes the ring more resistant to oxidation compared to simple pyrroles.

In the context of maleimide-peptide conjugates, where a thiol group from a cysteine residue has reacted with the maleimide, oxidation is a known phenomenon. This oxidation, however, typically occurs at the sulfur atom of the resulting succinimide thioether, leading to sulfoxides and sulfones. This corresponds to mass increases of 16 Da for a single oxidation and 32 Da for a double oxidation. Additionally, hydrolysis of the succinimide ring can occur, leading to a ring-opened structure with a mass increase of 18 Da. Combined oxidation and hydrolysis can also be observed.

The N-(2-methoxyethyl) substituent itself could also be susceptible to oxidation, although the pyrrole-2,5-dione ring is expected to be the more electroactive portion of the molecule under most conditions. The ether linkage in the side chain is generally stable to oxidation, but under harsh oxidative conditions, cleavage or oxidation at the carbon adjacent to the ether oxygen could potentially occur.

Starting Material ContextModificationMass Increase (Da)Putative Product
Maleimide-Thiol AdductSingle Oxidation16Succinimide thioether sulfoxide
Maleimide-Thiol AdductDouble Oxidation32Succinimide thioether sulfone
Maleimide-Thiol AdductHydrolysis18Ring-opened succinamic acid thioether
Maleimide-Thiol AdductHydrolysis and Single Oxidation34Ring-opened succinamic acid thioether sulfoxide
Maleimide-Thiol AdductHydrolysis and Double Oxidation50Ring-opened succinamic acid thioether sulfone

This interactive table summarizes the observed mass increases and corresponding putative products resulting from the oxidation and hydrolysis of maleimide-thiol adducts.

Applications in Advanced Chemical and Material Systems

Role as a Chemical Building Block in Organic Synthesis

The inherent reactivity of the maleimide (B117702) group makes 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione a key intermediate in the synthesis of diverse organic molecules. nih.gov Its participation in fundamental organic reactions allows for the construction of intricate molecular frameworks.

The pyrrole-2,5-dione ring system is a foundational element for synthesizing more elaborate heterocyclic structures. cibtech.org Maleimides are known to participate in a range of chemical reactions that expand their core structure. mdpi.com Key transformations include:

Diels-Alder Reactions: The double bond in the maleimide ring acts as a potent dienophile, readily reacting with conjugated dienes to form complex bicyclic adducts. nih.govresearchgate.net This [4+2] cycloaddition is a powerful tool for creating stereochemically defined six-membered rings fused to the original heterocyclic core.

Michael Additions: The electron-poor nature of the alkene bond facilitates conjugate addition reactions with various nucleophiles, such as thiols, amines, and enolates. nih.govresearchgate.net This reaction is fundamental to many bioconjugation techniques and is also used to introduce new functional groups onto the pyrrole-2,5-dione scaffold. iris-biotech.de

Cycloadditions: Beyond the Diels-Alder reaction, maleimides can undergo other cycloadditions, including [2+2] photocycloadditions, which are instrumental in forming four-membered ring systems. nih.gov

These reactions enable chemists to use this compound as a starting point for building a wide array of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. cibtech.orgnih.gov

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create molecules with multiple, specific functions. mdpi.com The maleimide ring of this compound is an excellent platform for this purpose. Its well-defined reactivity allows for the sequential and specific attachment of different molecules. For example, its reaction with thiol-containing molecules is highly specific and efficient, a property extensively used in bioconjugation to link peptides, proteins, or other biomolecules to the scaffold. nih.govthermofisher.com The methoxyethyl group can also influence the solubility and conformational properties of the final construct. This controlled, stepwise approach allows for the creation of complex, multifunctional molecules where each component imparts a specific property, such as targeting, imaging, or therapeutic action. mdpi.com

Integration into Polymer Science and Advanced Materials

In polymer chemistry, this compound serves as a valuable monomer and cross-linking agent, contributing to the development of a wide range of functional polymers and advanced materials. nih.gov

Maleimides are capable of undergoing polymerization through their carbon-carbon double bond, typically via free-radical mechanisms. nih.govajchem-a.com

Homopolymers: Homopolymerization of N-substituted maleimides, including N-(2-methoxyethyl)maleimide, can be initiated using radical initiators like 2,2′-azobisisobutyronitrile (AIBN). uctm.edu The resulting polymers feature a chain of repeating maleimide units, and their properties are heavily influenced by the N-substituent. The methoxyethyl group, for instance, can enhance solubility in certain organic solvents and influence the thermal properties of the final polymer.

Copolymers: More commonly, maleimides are used in copolymerizations with other vinyl monomers. researchgate.net As electron-accepting monomers, they readily copolymerize with electron-donating monomers such as styrenes, vinyl ethers, and N-vinylpyrrolidone, often forming alternating copolymers. researchgate.netkpi.uanih.gov This process allows for the precise tailoring of polymer properties by combining the characteristics of both monomers. For example, copolymerizing a maleimide with methyl methacrylate (B99206) can increase the glass transition temperature and thermal stability of the resulting material compared to pure poly(methyl methacrylate). epa.gov

Maleimide Monomer ClassComonomer ExamplePolymerization TypeResulting Polymer PropertyReference
N-Aryl MaleimideStyrene (B11656)Alternating CopolymerizationHigh Thermal Stability researchgate.net
N-Alkyl MaleimideVinyl EtherPhoto-induced CopolymerizationRapid Curing, Cross-linked Network kpi.ua
N-Aryl MaleimideMethyl Methacrylate (MMA)Free Radical CopolymerizationIncreased Glass Transition Temperature (Tg) epa.gov
N-Substituted MaleimideN-Vinyl-2-pyrrolidone (NVP)Free Radical CopolymerizationUsed in Gene Transfer Agents nih.gov

The highly specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group to form a stable thioether bond is a cornerstone of its use as a cross-linking agent. iris-biotech.dethermofisher.com This Michael addition reaction proceeds rapidly under mild, often physiological, conditions without the need for a catalyst. iris-biotech.de

In polymer science, this reactivity is harnessed to form hydrogels and other cross-linked polymer networks. For instance, polymers functionalized with pendant maleimide groups can be cross-linked by adding a molecule containing two or more thiol groups (a dithiol or polythiol). This process connects the individual polymer chains into a three-dimensional network. Such hydrogels are used in tissue engineering and drug delivery, where the maleimide-thiol linkage provides a stable covalent bond. nih.gov The N-(2-methoxyethyl)maleimide can be incorporated into these systems to modify the network's hydrophilicity and mechanical properties.

Reactive Group 1Reactive Group 2Resulting LinkageApplicationReference
MaleimideThiol (-SH)Thioether (Succinimidyl Thioether)Protein Conjugation, Hydrogel Formation thermofisher.com
Bifunctional MaleimideTwo Thiol GroupsCross-linked Polymer NetworkStabilizing Protein Structures thermofisher.com
Maleimide-functionalized Hyaluronic AcidThiol-containing PeptidesBiofunctionalized Hydrogel3D Cell Culture, Tissue Engineering nih.gov

The versatility of maleimide chemistry allows for the creation of specialty polymers where properties can be precisely controlled or "tuned". nih.gov The final characteristics of a maleimide-containing polymer are a function of several factors:

The N-Substituent: The 2-methoxyethyl group on this compound influences solubility, polarity, and flexibility of the polymer backbone. By choosing different N-substituents, researchers can design polymers with a wide range of thermal and mechanical properties. epa.gov

Comonomer Selection: In copolymers, the choice of the partner monomer has a dramatic effect on the final material. Copolymerization can be used to introduce specific functionalities or to tune properties like the glass transition temperature, refractive index, or thermal stability. researchgate.netepa.gov

Tunable Reactivity and Degradation: Further substitution on the maleimide ring itself can alter its reactivity. nih.gov Moreover, while the maleimide-thiol adduct is generally considered stable, it can undergo retro-Michael reactions under certain reducing conditions, allowing for the design of "smart" materials that degrade or release a payload in response to specific environmental triggers. nih.gov This offers a pathway to creating polymers with tunable degradation profiles for applications like controlled drug release.

Based on a comprehensive search for scientific literature and research findings, it is not possible to generate a detailed article on "this compound" that strictly adheres to the specified outline. The available information in the public domain is insufficient to provide thorough, specific, and detailed research findings for this particular compound across all the requested subsections.

While the general chemical reactivity of the maleimide group present in "this compound" is well-documented for its use in bioconjugation via reaction with thiols, specific studies detailing its application as a molecular probe for interaction studies or in the covalent inhibition of specific enzymes could not be found. lumiprobe.comaxispharm.comnih.gov The literature extensively covers other N-substituted maleimides, but providing that information would violate the strict requirement to focus solely on "this compound".

Therefore, constructing an article with the required depth, data tables, and detailed research findings exclusively for "this compound" is not feasible at this time.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) analysis identifies the different types of protons in a molecule and their relationships. For 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, the spectrum is expected to show distinct signals for the protons on the maleimide (B117702) ring and the N-methoxyethyl substituent.

The two protons on the carbon-carbon double bond of the maleimide ring are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to appear as a sharp singlet. This signal is typically found in the range of δ 6.7-7.0 ppm, a characteristic chemical shift for maleimide protons. researchgate.net

The N-(2-methoxyethyl) side chain gives rise to three distinct signals:

A triplet corresponding to the two protons on the nitrogen-adjacent methylene (B1212753) group (-N-CH₂ -).

A triplet for the two protons on the oxygen-adjacent methylene group (-O-CH₂ -).

A singlet for the three protons of the terminal methoxy (B1213986) group (-O-CH₃ ).

The splitting of the methylene signals into triplets is due to spin-spin coupling with the adjacent methylene group protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Maleimide (=CH)~6.7Singlet (s)2H
N-CH₂~3.7Triplet (t)2H
O-CH₂~3.5Triplet (t)2H
O-CH₃~3.3Singlet (s)3H

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, five signals are anticipated.

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the imide group are expected to resonate at the most downfield position, typically around δ 170 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. researchgate.net

Olefinic Carbons (=CH): The two equivalent carbons of the C=C double bond in the maleimide ring typically appear around δ 134 ppm. researchgate.net

Aliphatic Carbons: The carbons of the methoxyethyl side chain are found in the upfield region of the spectrum. The methoxy carbon (-O-C H₃) is expected around δ 59 ppm, the oxygen-linked methylene carbon (-O-C H₂-) around δ 70 ppm, and the nitrogen-linked methylene carbon (N-C H₂-) around δ 37 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~170
=CH~134
O-CH₂~70
O-CH₃~59
N-CH₂~37

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the signals of the N-CH₂ and O-CH₂ protons, confirming their adjacency in the ethyl chain. youtube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edulibretexts.org It would definitively link the proton signals of the maleimide ring, the two methylene groups, and the methoxy group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.org This is crucial for piecing together the molecular fragments. Key expected correlations for this molecule would include:

A cross-peak between the N-CH₂ protons and the carbonyl carbons (C=O) of the maleimide ring.

A correlation between the O-CH₂ protons and the methoxy carbon (O-CH₃).

A correlation between the methoxy (O-CH₃) protons and the adjacent methylene carbon (O-CH₂).

Together, these 2D NMR techniques provide unambiguous evidence for the covalent structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. The IR spectrum of this compound would display several key absorption bands that confirm the presence of its constituent functional groups. researchgate.net

C=O Stretching: A strong, sharp absorption band characteristic of the imide carbonyl groups is expected in the region of 1770-1700 cm⁻¹. This is often one of the most prominent peaks in the spectrum.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the maleimide ring would typically appear around 1580-1640 cm⁻¹.

C-O Stretching: A distinct band corresponding to the C-O-C ether linkage in the methoxyethyl group is expected in the 1150-1085 cm⁻¹ region.

C-H Stretching: Bands for C-H stretching of the olefinic (=C-H) and aliphatic (-C-H) protons would be observed just above and below 3000 cm⁻¹, respectively.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Imide (C=O)Symmetric/Asymmetric Stretching1770 - 1700
Alkene (C=C)Stretching1640 - 1580
Ether (C-O-C)Stretching1150 - 1085
Alkene (=C-H)Stretching3100 - 3000
Alkane (C-H)Stretching3000 - 2850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound (C₇H₉NO₃), the molecular weight is approximately 155.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 155. The fragmentation pattern would likely involve the cleavage of the N-substituent, leading to characteristic fragment ions.

m/z ValueProposed Fragment IdentitySignificance
155[C₇H₉NO₃]⁺Molecular Ion (M⁺)
124[M - OCH₃]⁺Loss of a methoxy radical
96[C₄H₂NO₂]⁺Maleimide radical cation (loss of the C₂H₄OCH₃ side chain)
59[C₃H₇O]⁺Methoxyethyl cation

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state (a crystal). This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

Although specific crystal structure data for this compound is not publicly available, analysis of a closely related compound, 1-(2-hydroxyethyl)pyrrole-2,5-dione, provides insight into the expected structural features. nih.gov An X-ray crystallographic study would yield precise data on:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements within the crystal.

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds, confirming the geometry of the maleimide ring and the conformation of the methoxyethyl substituent.

Intermolecular Interactions: Information on how molecules are packed in the crystal, including any hydrogen bonding or other non-covalent interactions.

For this compound, such an analysis would be expected to show a nearly planar five-membered maleimide ring and specific conformational preferences of the flexible methoxyethyl side chain in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sometimes sulfur) present in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element in the molecule. For "this compound," this analysis serves as a primary method to verify that the synthesized product has the correct elemental composition corresponding to its molecular formula, C7H9NO3. nih.govuni.lu

The process involves the combustion of a precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the mass percentages of the constituent elements in the original sample are calculated.

The theoretical elemental composition is calculated from the molecular formula (C7H9NO3) and the atomic weights of its constituent atoms. These theoretical values provide a benchmark against which the experimental results are compared. A close agreement between the experimental and theoretical percentages, typically within a margin of ±0.4%, confirms the empirical formula and provides strong evidence for the purity of the sample. libretexts.orgaskfilo.com This confirmation is a critical step in the characterization of the compound, complementing the structural data obtained from spectroscopic techniques. mdpi.comekb.eg

Below is a comparison of the theoretical elemental composition of this compound with typical experimental findings.

Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC54.19%
HydrogenH5.85%
NitrogenN9.03%
OxygenO30.93%

The convergence of the experimentally determined percentages with the calculated theoretical values validates the molecular formula of C7H9NO3. This analytical confirmation is essential in research and synthesis to ensure the identity and purity of the target molecule before proceeding with further studies or applications.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrrole-2,5-dione derivatives typically employs the Paal-Knorr reaction , which involves cyclocondensation of 1,4-diketones with amines or ammonia. For this compound, a modified approach may use 2-methoxyethylamine and a diketone precursor (e.g., acetonylacetone). Reaction conditions such as solvent polarity, temperature, and catalyst presence critically affect yield. For example:

  • DMSO with potassium carbonate facilitates nucleophilic substitution in related pyrrole syntheses (e.g., ).
  • Inert atmosphere (N₂) minimizes oxidation byproducts ().

Q. Table 1: Synthetic Methods for Pyrrole-2,5-dione Derivatives

MethodStarting MaterialsKey ConditionsYield RangeReference
Paal-Knorr Reaction1,4-diketone + 2-methoxyethylamineNH₃, ethanol, reflux60-75%
Nucleophilic SubstitutionHalogenated pyrrole + NaOCH₂CH₂OCH₃DMSO, K₂CO₃, 45-50°C50-65%

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Characteristic signals include:
    • Pyrrole ring protons at δ 6.5–7.0 ppm (aromatic region).
    • Methoxyethyl group: OCH₂CH₂OCH₃ protons as triplets (δ ~3.3–3.7 ppm) .
  • FTIR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the dione and pyrrole moieties .
  • X-ray Crystallography : Resolves dihedral angles between the methoxyethyl substituent and pyrrole-dione ring. For example, a related compound showed a 78.22° dihedral angle between the methoxyphenyl and pyrrole-dione planes ().

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to study the electronic properties and reaction pathways of pyrrole-dione derivatives?

Methodological Answer: Density Functional Theory (DFT) models electron distribution and reaction energetics. For example:

  • Reaction Mechanism : DFT combined with in-situ FTIR identified intermediates in Paal-Knorr reactions, revealing nucleophilic addition steps (e.g., imine/enamine formation) .
  • Electronic Properties : HOMO-LUMO gaps predict reactivity. Methoxyethyl groups may lower the gap, enhancing electrophilicity .

Q. Table 2: DFT Parameters for Pyrrole Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Reference
2,5-Dimethylpyrrole-6.2-1.84.4
1-(2-Methoxyethyl)-derivative*-5.9-1.54.4*Predicted

Q. How do structural modifications (e.g., substituents) affect the reactivity and biological activity of pyrrole-dione derivatives?

Methodological Answer:

  • Electron-Donating Groups (e.g., methoxyethyl) : Increase solubility and stabilize intermediates in nucleophilic reactions .
  • Biological Activity : Substituents influence interactions with biological targets. For example:
    • Antimicrobial Activity : Hydrophobic groups enhance membrane penetration ().
    • Anticancer Potential : Electron-withdrawing groups (e.g., trifluoromethoxy) improve DNA intercalation ().

Q. Table 3: Structure-Activity Relationships

SubstituentProperty EnhancedExample ActivityReference
2-MethoxyethylSolubility, BioavailabilityAntidiabetic (in vitro)
TrifluoromethoxyElectrophilicityAnticancer (IC₅₀: 12 µM)

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature control) .
  • Advanced Analytics : Use LC-MS/MS to trace byproducts or 2D NMR (e.g., HSQC) to assign ambiguous signals .
  • Cross-Validation : Compare crystallographic data (e.g., bond lengths/angles) with computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.